molecular formula C14H18O2Si B11868171 Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- CAS No. 212841-98-0

Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-

Cat. No.: B11868171
CAS No.: 212841-98-0
M. Wt: 246.38 g/mol
InChI Key: NRXHJCAVSGZGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- is a specialized organic compound that features a benzaldehyde core substituted with a methoxy group and a trimethylsilyl-propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- typically involves the reaction of 3-methoxybenzaldehyde with a trimethylsilyl-propynyl reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography or recrystallization is common to obtain high-purity Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The methoxy and trimethylsilyl groups can participate in substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Functionalized benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trimethylsilyl-propynyl group may also interact with hydrophobic regions of biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

    Benzaldehyde, 3-methoxy-: A simpler analog lacking the trimethylsilyl-propynyl group.

    Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of the trimethylsilyl-propynyl group.

    Benzaldehyde, 2,3,4-trimethoxy-: Features multiple methoxy groups but lacks the trimethylsilyl-propynyl group.

Properties

CAS No.

212841-98-0

Molecular Formula

C14H18O2Si

Molecular Weight

246.38 g/mol

IUPAC Name

3-methoxy-2-(3-trimethylsilylprop-2-ynyl)benzaldehyde

InChI

InChI=1S/C14H18O2Si/c1-16-14-9-5-7-12(11-15)13(14)8-6-10-17(2,3)4/h5,7,9,11H,8H2,1-4H3

InChI Key

NRXHJCAVSGZGAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CC#C[Si](C)(C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.